4-(Piperidin-4-YL)benzoic acid hydrochloride

Vue d'ensemble

Description

“4-(Piperidin-4-YL)benzoic acid hydrochloride” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

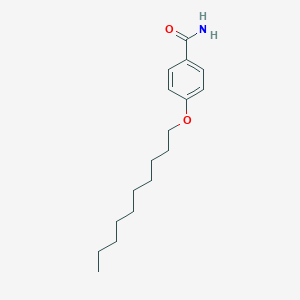

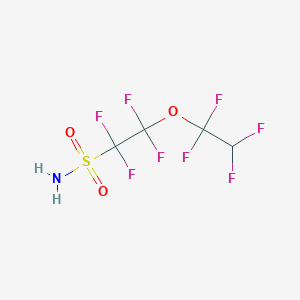

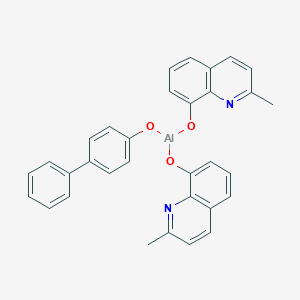

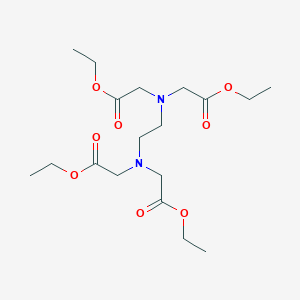

The molecular formula of “4-(Piperidin-4-YL)benzoic acid hydrochloride” is C12H16ClNO2 . The SMILES string representation of its structure is O=C(C(C=C1)=CC=C1C2CCNCC2)O.Cl .

Applications De Recherche Scientifique

Protein Degrader Building Blocks

“4-(Piperidin-4-YL)benzoic acid hydrochloride” is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Bioconjugation

This compound is also used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, usually a protein and a label . Bioconjugation has applications in many areas of life sciences, including research, diagnostics, and therapeutics.

Drug Development

The compound is used in the development of drugs due to its ability to bind to different proteins and modulate their activity . This makes it a valuable tool in the creation of new therapeutic agents.

Pharmacokinetics

The compound has high GI absorption and is BBB permeant, making it a potential candidate for drug development . It is also a P-gp substrate , which means it could be used in the study of drug-drug interactions and the role of P-gp in drug absorption and disposition.

Safety Studies

The safety profile of “4-(Piperidin-4-YL)benzoic acid hydrochloride” is also an area of interest. It is classified as a combustible solid and has certain hazard statements associated with it . This information is crucial in handling and storage of the compound, especially in a laboratory setting.

Synthesis Pathways

The compound is used in various synthesis pathways. For example, it can be used in the production of other complex molecules . Understanding these synthesis pathways can help in the development of more efficient and cost-effective methods of production.

Antipsychotic Agents

Interestingly, 3-(piperidin-4-yl)benzo[d]isoxazole, a similar compound, has been found to be a privileged scaffold of atypical antipsychotic agents . This suggests that “4-(Piperidin-4-YL)benzoic acid hydrochloride” could potentially have applications in the development of new antipsychotic drugs.

GlyT1 Inhibitor

The same compound, 3-(piperidin-4-yl)benzo[d]isoxazole, also exhibited high selectivity and potency as a GlyT1 inhibitor . GlyT1 inhibitors are being explored for their potential in treating cognitive and negative symptoms in schizophrenia. This suggests another potential application of “4-(Piperidin-4-YL)benzoic acid hydrochloride” in neuroscience research.

Propriétés

IUPAC Name |

4-piperidin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYZHFWAUQTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598550 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-YL)benzoic acid hydrochloride | |

CAS RN |

149353-84-4 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)